![molecular formula C15H13NO5S B14303206 2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 121161-72-6](/img/no-structure.png)
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of a furan ring, a methanesulfonyl group, and an isoindole-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindole-1,3-dione scaffold . This reaction is often carried out under mild conditions, using solvents such as toluene or dichloromethane, and may require the presence of a catalyst, such as a transition metal complex .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition-metal-catalyzed reactions or organocatalytic methods . These methods offer robust techniques for the construction of complex heterocyclic structures, allowing for the production of large quantities of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for the oxidation of furan-3-methanol to furan-3-carboxaldehyde.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl groups in the isoindole-1,3-dione moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxaldehyde, while reduction of the isoindole-1,3-dione moiety can produce various substituted isoindoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, the presence of the furan ring and methanesulfonyl group allows for specific interactions with biological macromolecules, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindole-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Furan-3-methanol derivatives: Compounds containing the furan-3-methanol moiety are structurally related and undergo similar types of chemical reactions.
Uniqueness
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of the furan ring, methanesulfonyl group, and isoindole-1,3-dione moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
121161-72-6 | |
Molekularformel |
C15H13NO5S |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
2-[2-(furan-3-ylmethylsulfonyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO5S/c17-14-12-3-1-2-4-13(12)15(18)16(14)6-8-22(19,20)10-11-5-7-21-9-11/h1-5,7,9H,6,8,10H2 |
InChI-Schlüssel |
FYHZTBNAUKSEDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)CC3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.